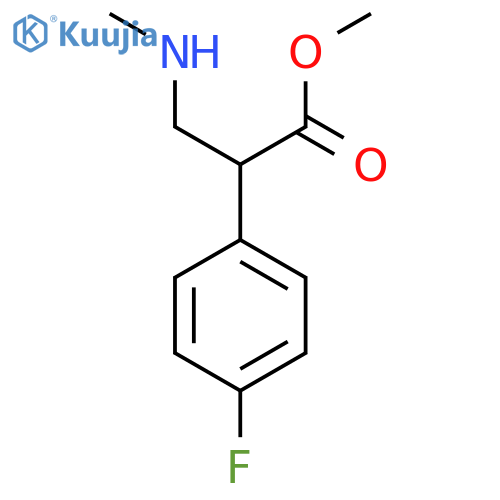

Cas no 1896836-32-0 (Methyl 2-(4-fluorophenyl)-3-(methylamino)propanoate)

Methyl 2-(4-fluorophenyl)-3-(methylamino)propanoate 化学的及び物理的性質

名前と識別子

-

- EN300-28950880

- 1896836-32-0

- methyl 2-(4-fluorophenyl)-3-(methylamino)propanoate

- Methyl 2-(4-fluorophenyl)-3-(methylamino)propanoate

-

- インチ: 1S/C11H14FNO2/c1-13-7-10(11(14)15-2)8-3-5-9(12)6-4-8/h3-6,10,13H,7H2,1-2H3

- InChIKey: WQQXFWWPVBBTGR-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1)C(C(=O)OC)CNC

計算された属性

- せいみつぶんしりょう: 211.10085685g/mol

- どういたいしつりょう: 211.10085685g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 203

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 38.3Ų

Methyl 2-(4-fluorophenyl)-3-(methylamino)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28950880-0.05g |

methyl 2-(4-fluorophenyl)-3-(methylamino)propanoate |

1896836-32-0 | 95.0% | 0.05g |

$864.0 | 2025-03-19 | |

| Enamine | EN300-28950880-10.0g |

methyl 2-(4-fluorophenyl)-3-(methylamino)propanoate |

1896836-32-0 | 95.0% | 10.0g |

$4421.0 | 2025-03-19 | |

| Enamine | EN300-28950880-0.1g |

methyl 2-(4-fluorophenyl)-3-(methylamino)propanoate |

1896836-32-0 | 95.0% | 0.1g |

$904.0 | 2025-03-19 | |

| Enamine | EN300-28950880-1.0g |

methyl 2-(4-fluorophenyl)-3-(methylamino)propanoate |

1896836-32-0 | 95.0% | 1.0g |

$1029.0 | 2025-03-19 | |

| Enamine | EN300-28950880-5.0g |

methyl 2-(4-fluorophenyl)-3-(methylamino)propanoate |

1896836-32-0 | 95.0% | 5.0g |

$2981.0 | 2025-03-19 | |

| Enamine | EN300-28950880-0.25g |

methyl 2-(4-fluorophenyl)-3-(methylamino)propanoate |

1896836-32-0 | 95.0% | 0.25g |

$946.0 | 2025-03-19 | |

| Enamine | EN300-28950880-0.5g |

methyl 2-(4-fluorophenyl)-3-(methylamino)propanoate |

1896836-32-0 | 95.0% | 0.5g |

$987.0 | 2025-03-19 | |

| Enamine | EN300-28950880-2.5g |

methyl 2-(4-fluorophenyl)-3-(methylamino)propanoate |

1896836-32-0 | 95.0% | 2.5g |

$2014.0 | 2025-03-19 |

Methyl 2-(4-fluorophenyl)-3-(methylamino)propanoate 関連文献

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

Methyl 2-(4-fluorophenyl)-3-(methylamino)propanoateに関する追加情報

Methyl 2-(4-fluorophenyl)-3-(methylamino)propanoate (CAS No. 1896836-32-0): A Comprehensive Overview

Methyl 2-(4-fluorophenyl)-3-(methylamino)propanoate, identified by its CAS number 1896836-32-0, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound has garnered considerable attention due to its structural features and potential applications in the development of novel therapeutic agents. The presence of both a 4-fluorophenyl moiety and a methylamino group imparts unique electronic and steric properties, making it a valuable building block for drug discovery programs.

The chemical structure of Methyl 2-(4-fluorophenyl)-3-(methylamino)propanoate consists of a propanoate backbone substituted with these functional groups. The 4-fluorophenyl ring introduces a fluorine atom, which is known for its ability to modulate metabolic stability and binding affinity in drug molecules. On the other hand, the methylamino group provides a basic nitrogen, which can participate in hydrogen bonding interactions and influence the overall pharmacokinetic profile of the compound. These features make it an attractive candidate for further exploration in medicinal chemistry.

In recent years, there has been a growing interest in the development of fluorinated aromatic compounds due to their enhanced bioavailability and improved pharmacological properties. The incorporation of a 4-fluorophenyl group into drug candidates has been shown to enhance binding affinity to biological targets, often leading to more potent and selective therapeutic agents. Methyl 2-(4-fluorophenyl)-3-(methylamino)propanoate exemplifies this trend, as it combines the benefits of fluorine substitution with a versatile amine functionality.

The synthesis of Methyl 2-(4-fluorophenyl)-3-(methylamino)propanoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions, nucleophilic substitutions, and protection-deprotection strategies. Advanced techniques such as transition metal catalysis have also been employed to improve reaction efficiency and selectivity. The synthesis of this compound highlights the importance of innovative methodologies in modern pharmaceutical chemistry.

Beyond its structural significance, Methyl 2-(4-fluorophenyl)-3-(methylamino)propanoate has shown promise in various preclinical studies. Its ability to interact with biological targets suggests potential applications in the treatment of neurological disorders, inflammation, and other diseases. Researchers have explored its derivatives as intermediates for more complex molecules, demonstrating its versatility in drug design. The compound's potential is further underscored by its compatibility with modern computational modeling techniques, which can predict its behavior in biological systems.

The use of computational tools has revolutionized the way drug candidates are evaluated before moving into expensive and time-consuming clinical trials. Molecular docking studies have been particularly useful in understanding how Methyl 2-(4-fluorophenyl)-3-(methylamino)propanoate interacts with target proteins. These studies have provided insights into its binding mode and have guided the design of more potent analogs. The integration of computational chemistry with traditional wet lab approaches has accelerated the drug discovery process significantly.

In conclusion, Methyl 2-(4-fluorophenyl)-3-(methylamino)propanoate (CAS No. 1896836-32-0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features, combined with its synthetic accessibility and preclinical promise, make it a valuable asset for medicinal chemists. As research continues to uncover new applications for fluorinated aromatic compounds, Methyl 2-(4-fluorophenyl)-3-(methylamino)propanoate is likely to play an increasingly important role in the development of next-generation therapeutics.

1896836-32-0 (Methyl 2-(4-fluorophenyl)-3-(methylamino)propanoate) 関連製品

- 2757927-62-9(4-[4-(2,2,2-Trifluoroacetyl)piperazin-1-yl]butanoic acid)

- 2172270-91-4(2-cyclopropyl(prop-2-yn-1-yl)aminopyridine-4-carboxylic acid)

- 956576-72-0(6-Fluoro-1-(4-isothiocyanatophenyl)sulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline)

- 1478482-06-2(4-(4-bromophenyl)-4-methyl-1,3-oxazolidin-2-one)

- 1261674-22-9(3-cyano-5-fluorobenzaMide)

- 2680725-04-4(2,2,6,6-Tetramethyl-4-(2,2,2-trifluoroacetamido)oxane-4-carboxylic acid)

- 1513370-08-5(3-amino-1-(3-methoxypyridin-2-yl)propan-1-one)

- 74893-46-2(2-Fluoroacrylic acid, sodium salt)

- 760-30-5(2-sulfanylacetohydrazide)

- 1804755-47-2(3-Hydroxy-2-methoxy-5-(trifluoromethoxy)pyridine-6-sulfonamide)